(S)-Bifonazole
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Overview
Description
(S)-bifonazole is a 1-[biphenyl-4-yl(phenyl)methyl]imidazole that is the S-enantiomer of bifonazole. It is an enantiomer of a (R)-bifonazole.
Scientific Research Applications
Antimicrobial Activity
Bifonazole, a substituted imidazole antifungal agent, demonstrates a broad spectrum of in vitro activity against dermatophytes, moulds, yeasts, dimorphic fungi, and some Gram-positive bacteria. This makes it a potent agent in treating various superficial fungal infections of the skin, such as dermatophytoses, cutaneous candidiasis, and pityriasis versicolor (Lackner & Clissold, 1989). Moreover, Bifonazole's in vitro activity is equivalent to that of clotrimazole, with fungicidal effects on dermatophytes and Torulopsis glabrata at concentrations as low as 5 micrograms/ml (Plempel, Regel, & Büchel, 1983).
Cellular and Molecular Effects
In PC3 human prostate cancer cells, Bifonazole induces cytosolic free Ca2+ concentrations and decreases cell viability, suggesting a potential role in cancer research beyond its antifungal properties. This action involves phospholipase C- and protein kinase C-dependent pathways (Cheng et al., 2014).
Dermatological Applications
Bifonazole shows efficacy in the treatment of various dermatological conditions. For instance, it has been used in the treatment of onychomycosis, sebopsoriasis, and seborrheic dermatitis, demonstrating improvement in a significant number of patients (Fritsch, Stettendorf, & Hegemann, 1992; Döring, 1984; Faergemann, 1989). Additionally, Bifonazole shampoo has proven effective and safe for treating scalp seborrhea in infants and young children (Zeharia, Mimouni, & Fogel, 2010).
Effect on Hepatic Peroxisomes
Studies have shown that Bifonazole can induce peroxisome proliferation in rodent liver, an effect not observed with structurally similar drugs like clotrimazole. This suggests a unique pharmacological action of Bifonazole on hepatic peroxisomes (Horie, Fukumori, & Suga, 1991).
Properties
CAS No. |
91487-86-4 |
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Molecular Formula |
C22H18N2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[(S)-phenyl-(4-phenylphenyl)methyl]imidazole |
InChI |
InChI=1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H/t22-/m0/s1 |
InChI Key |
OCAPBUJLXMYKEJ-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](C3=CC=CC=C3)N4C=CN=C4 |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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